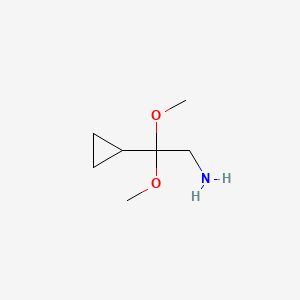
2-Cyclopropyl-2,2-dimethoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2,2-dimethoxyethan-1-amine is an organic compound with the molecular formula C7H15NO2. It is a cyclopropyl derivative with two methoxy groups and an amine group attached to an ethan-1-amine backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2,2-dimethoxyethan-1-amine typically involves multi-step organic reactions. One common method starts with the cyclopropylation of a suitable precursor, followed by the introduction of methoxy groups and the amine functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods allow for precise control over reaction parameters, such as temperature and flow rate, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2,2-dimethoxyethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce primary amines.
Scientific Research Applications
2-Cyclopropyl-2,2-dimethoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2,2-dimethoxyethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, facilitating reactions with other molecules. The methoxy and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-2,2-dimethoxyethanol: Similar structure but with a hydroxyl group instead of an amine.
Cyclopropylamine: Lacks the methoxy groups, making it less complex.
2,2-Dimethoxyethan-1-amine: Lacks the cyclopropyl group, affecting its reactivity.
Uniqueness
2-Cyclopropyl-2,2-dimethoxyethan-1-amine is unique due to the combination of the cyclopropyl ring, methoxy groups, and amine functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-cyclopropyl-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C7H15NO2/c1-9-7(5-8,10-2)6-3-4-6/h6H,3-5,8H2,1-2H3 |
InChI Key |
FMECWUZLGDGBGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)(C1CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13576428.png)
![tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)
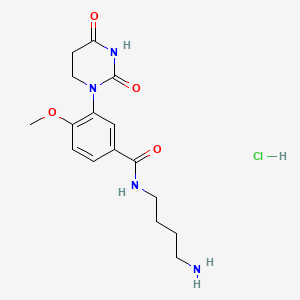
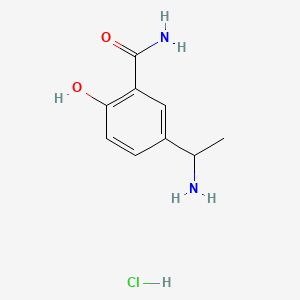
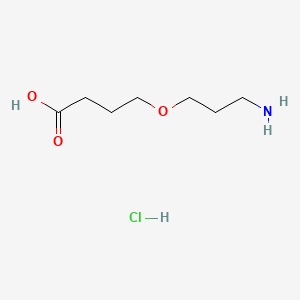
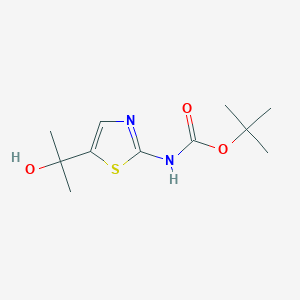
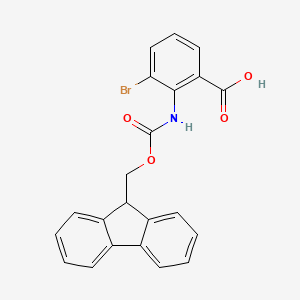
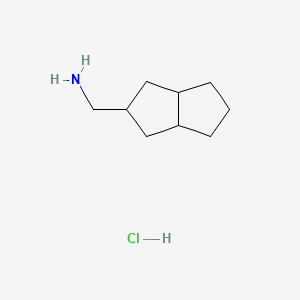
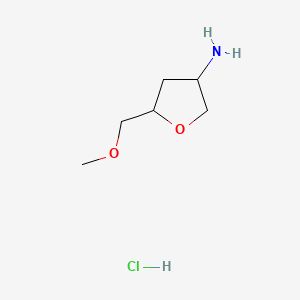
![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)
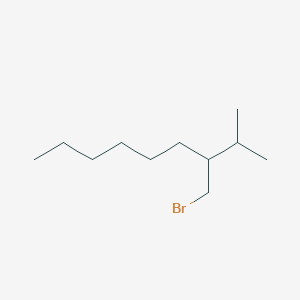

![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
![2-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzamide](/img/structure/B13576495.png)
